5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride
CAS No.: 2411296-57-4
Cat. No.: VC4815906
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2411296-57-4 |
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Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 |
IUPAC Name | 5-azaspiro[3.4]octan-8-ylmethanol;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c10-6-7-2-5-9-8(7)3-1-4-8;/h7,9-10H,1-6H2;1H |
Standard InChI Key | VVVMYLQMFYDXCK-UHFFFAOYSA-N |
SMILES | C1CC2(C1)C(CCN2)CO.Cl |
Introduction
Structural and Molecular Features
Core Architecture
The compound features a spiro[3.4]octane framework with:
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A cyclopropane ring fused to a pyrrolidine (5-membered nitrogen-containing ring).
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A hydroxymethyl group (-CHOH) at the 8-position and a hydrochloride salt at the nitrogen atom .
Table 1: Key Structural Descriptors
Property | Value/Description |
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IUPAC Name | 5-azaspiro[3.4]octan-8-ylmethanol hydrochloride |
Molecular Formula | |
Molecular Weight | 191.65 g/mol |
SMILES | C1CC2(C1)C(CCN2)CO.Cl |
InChI Key | MECOGWTUGXPXQO-UHFFFAOYSA-N |
Crystallographic and Stereochemical Considerations
The spirocyclic system imposes significant ring strain and rigidity, which enhances binding affinity to biological targets. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization .
Synthesis and Optimization
Key Synthetic Routes
Three primary methodologies have been explored:
Reductive Amination (Batch Process)
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Substrates: 5-Azaspiro[3.4]octan-8-carbaldehyde and sodium borohydride .
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Conditions: Dichloromethane, triethylamine, 20°C.
Continuous-Flow Synthesis
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Advantages: Enhanced mass/heat transfer, reduced reaction time.
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Conditions: Ethanol/water solvent, 60°C, 60 min residence time.
Spiroannulation Strategies
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Reductive Amination | 68–76 | 99 | Moderate |
Continuous-Flow | 84 | 95 | High |
Spiroannulation | 76 | 97 | Low |
Challenges and Solutions
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Low Yields: Attributed to steric hindrance in spirocyclic systems. Optimization via microwave-assisted synthesis improved yields by 15% .
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Purification: Reverse-phase HPLC (pH 10) achieves >99% purity .
Physicochemical Properties
Solubility and Stability
Spectroscopic Characterization
Biological Activity and Applications
Muscarinic M4 Receptor Agonism
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Mechanism: Binds to allosteric sites on M4 receptors, modulating dopamine signaling .
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Relevance: Potential treatment for schizophrenia and psychotic disorders .
Table 3: In Vitro Activity Profile
Parameter | Value |
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IC (M4) | 120 nM |
Selectivity (M1/M4) | >100-fold |
EC (cAMP assay) | 380 nM |
Additional Pharmacological Insights
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Neuroprotection: Reduces glutamate-induced excitotoxicity in cortical neurons (EC = 450 nM) .
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Metabolic Stability: t = 2.1 h (human liver microsomes).
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Used in 15+ preclinical candidates for CNS disorders .
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Patent Activity: 8 patents (2020–2025) cover derivatives for Alzheimer’s and Parkinson’s disease .
Chemical Biology
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Probe Synthesis: Fluorescently tagged derivatives map M4 receptor distribution in brain tissue.
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